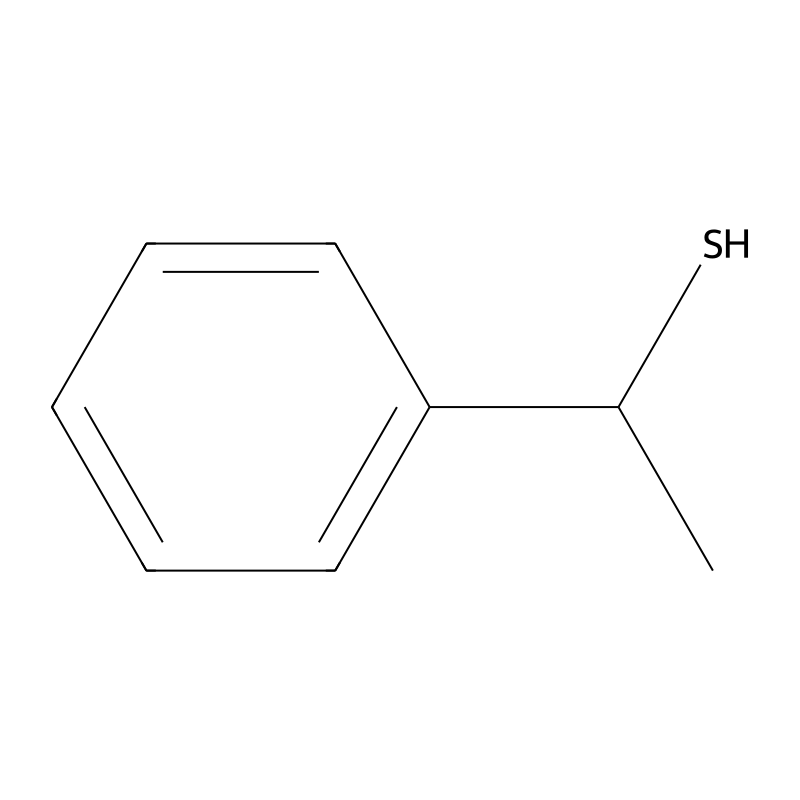

1-Phenylethanethiol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble (in ethanol)

Synonyms

Canonical SMILES

Chemical Characterization and Physical Properties

Understanding the fundamental properties of 1-Phenylethanethiol is crucial for its potential future uses. Researchers have investigated its physical characteristics, such as its yellow oily appearance, strong meat-like odor, and solubility properties PubChem: .

Potential Applications

Due to its functional group and chemical structure, 1-Phenylethanethiol might hold promise for various applications. Some studies have explored its use as a derivatization reagent to enhance the analysis of specific molecules in mass spectrometry Sigma-Aldrich: .

1-Phenylethanethiol, with the chemical formula , is an organic compound classified as a thiol. It features a phenyl group attached to an ethanethiol backbone, making it part of the larger family of aromatic thiols. The compound is characterized by its distinct odor, which is often described as having a sulfurous or skunky quality. Its molecular structure consists of a sulfur atom bonded to a carbon chain that includes a phenyl group, contributing to its unique chemical properties and reactivity.

The strong odor of 1-Phenylethanethiol is attributed to its interaction with olfactory receptors in the nose. The thiol group is believed to be a key functional group for odor detection []. Studies suggest that 1-Phenylethanethiol can activate specific odorant receptors, leading to the perception of a sulfurous, floral, or even meaty odor depending on the concentration [].

- Flammability: Flash point: 77.78 °C (TCC) []. 1-Phenylethanethiol is flammable and should be handled with caution.

- Toxicity: Data on the specific toxicity of 1-Phenylenethiol is limited. However, thiols in general can be irritating to the skin, eyes, and respiratory system. Exposure to high concentrations can cause coughing, nausea, and dizziness [].

- Oxidation: Thiols can be oxidized to form disulfides or sulfoxides. 1-Phenylethanethiol can undergo oxidation in the presence of oxidizing agents, leading to the formation of 1-phenylethanedisulfide.

- Nucleophilic Substitution: The sulfur atom in 1-phenylethanethiol can act as a nucleophile, reacting with alkyl halides to form thioethers.

- Condensation Reactions: It can react with aldehydes or ketones to form thioacetals through nucleophilic addition.

Research indicates that 1-phenylethanethiol exhibits biological activity, particularly in olfactory signaling. Its strong odor makes it relevant in studies of scent detection and food flavoring. Additionally, some studies suggest potential antimicrobial properties, although more research is needed to fully elucidate its biological effects and mechanisms.

1-Phenylethanethiol can be synthesized through several methods:

- From 1-Phenylethanol: A common approach involves converting 1-phenylethanol into 1-phenylethanethiol using phosphorus tribromide followed by treatment with thiourea and hydrolysis .

- Direct Alkylation: Another method is the direct alkylation of sodium thiolate with an appropriate alkyl halide, although this may require specific conditions for optimal yield.

- Reduction Reactions: Reduction of corresponding thioesters or sulfoxides can also yield 1-phenylethanethiol.

1-Phenylethanethiol finds applications across various fields:

- Flavoring Agent: Due to its distinctive odor, it serves as a flavoring agent in food products.

- Fragrance Industry: Its unique scent profile makes it valuable in perfumery and fragrance formulations.

- Chemical Intermediates: It is used as an intermediate in the synthesis of other organic compounds, particularly in pharmaceutical chemistry.

Studies on the interactions of 1-phenylethanethiol with other compounds have revealed insights into its reactivity and biological implications. For instance, it has been shown to interact with various nucleophiles and electrophiles, influencing reaction pathways and product formation. Furthermore, its role in olfactory signaling has been explored, indicating how it may affect sensory perception when combined with other aromatic compounds .

Several compounds share structural similarities with 1-phenylethanethiol. Below are notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Benzyl mercaptan | C7H8S | Stronger odor; used in industrial applications. |

| 2-Phenylethanethiol | C8H10S | Slightly different structure; used in flavoring. |

| Thiocresol | C7H8S | Exhibits antibacterial properties; used as a preservative. |

Uniqueness of 1-Phenylethanethiol

What sets 1-phenylethanethiol apart from its analogs is its specific odor profile and its applications in both flavoring and fragrance industries. While other thiols may exhibit similar reactivity or physical properties, the combination of its aromatic structure and functional group contributes to its distinctive characteristics and utility.

Nucleophilicity of the Thiol Group

1-Phenylethanethiol exhibits exceptional nucleophilic properties due to the presence of the sulfur-containing thiol functional group. The nucleophilicity of thiols is fundamentally attributed to the lower electronegativity of sulfur compared to oxygen, which results in electron pairs being held less tightly and becoming more readily available for donation to electrophiles [1] [2].

The thiol group in 1-phenylethanethiol demonstrates superior nucleophilic character compared to analogous oxygen-containing compounds. Research indicates that thiolate anions exhibit nucleophilicity values ranging from 100-1000 on relative scales, with aromatic thiols showing particularly enhanced reactivity [3] [4]. The nucleophilicity of 1-phenylethanethiol is enhanced by the presence of the phenyl group, which can provide electronic stabilization through resonance effects.

The mechanistic basis for thiol nucleophilicity involves the deprotonated thiolate anion (RS⁻) as the active nucleophilic species. The pKa of 1-phenylethanethiol is reported to be approximately 9.83-10.12 [5], indicating that under physiological conditions, a significant portion exists in the more nucleophilic thiolate form. This enhanced acidity compared to alcohols (which typically have pKa values around 15-16) is a direct consequence of sulfur's ability to better stabilize negative charge through its larger size and lower charge density [1].

Experimental studies have demonstrated that thiols react preferentially through S_N2 mechanisms with alkyl halides, with the nucleophilic attack being the rate-determining step [6] [7]. The high nucleophilicity of thiolates eliminates concerns about competing elimination reactions that are commonly observed with alkoxide nucleophiles, making thiol alkylation reactions highly selective and efficient [1].

Oxidation-Reduction Behavior

The oxidation-reduction behavior of 1-phenylethanethiol differs significantly from that of alcohols and represents one of the most important aspects of thiol chemistry. Unlike alcohols, which undergo oxidation at the carbon center adjacent to the hydroxyl group, thiols undergo oxidation primarily at the sulfur atom itself [8] [9].

The most common oxidation pathway for 1-phenylethanethiol involves the formation of disulfide bonds through a two-electron oxidation process. This reaction can be represented as:

2 RSH → RS-SR + 2H⁺ + 2e⁻

The oxidation of thiols to disulfides can occur through multiple mechanistic pathways. Under mild conditions, oxidants such as iodine, hydrogen peroxide, or molecular oxygen can facilitate this transformation [8] [10]. The reaction proceeds through either direct two-electron oxidation or a radical-mediated pathway involving thiyl radical intermediates [11].

Research has shown that thiol oxidation is at least a two-step process involving intermediate species [11]. One-electron oxidation of cysteine thiols produces thiyl radicals (RS- ), which can subsequently undergo rapid recombination to form disulfide bonds. The rate constants for these reactions range from 10⁻¹ to 10⁹ M⁻¹s⁻¹ depending on the oxidizing agent, with hydroxyl radicals reaching diffusion-controlled limits [11].

The reversibility of disulfide formation is another crucial aspect of thiol oxidation-reduction chemistry. Disulfide bonds can be readily reduced back to thiols using reducing agents such as dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP), or zinc/hydrochloric acid systems [9] . This reversibility is fundamental to many biological processes and synthetic applications.

Studies investigating the oxidation behavior of aromatic versus aliphatic thiols have revealed that aromatic thiols, including 1-phenylethanethiol, can serve as enhanced redox buffers compared to their aliphatic counterparts [13]. The presence of the aromatic ring system provides additional electronic stabilization that can influence both the kinetics and thermodynamics of oxidation reactions.

Reaction Mechanisms

S-Alkylation Reactions

S-alkylation represents one of the most fundamental and widely utilized reactions of 1-phenylethanethiol. The mechanism proceeds through a classical S_N2 pathway, where the thiolate anion acts as the nucleophile and attacks primary or secondary alkyl halides to form thioether products [6] [7].

The reaction mechanism can be described in two distinct steps:

Step 1: Deprotonation of the thiol

RSH + Base → RS⁻ + [Base-H]⁺

Step 2: Nucleophilic substitution

RS⁻ + R'X → RSR' + X⁻

The deprotonation step is facilitated by the relatively low pKa of thiols compared to alcohols. For 1-phenylethanethiol, the pKa is approximately 9.83-10.12 [5], making deprotonation readily achievable under mildly basic conditions. Common bases employed include sodium hydride, sodium methoxide, or potassium carbonate [14].

The SN2 mechanism is characterized by several key features. The reaction exhibits second-order kinetics, being first-order in both the thiol and the alkyl halide [15]. The stereochemistry at the electrophilic carbon center undergoes inversion, consistent with the backside attack characteristic of SN2 reactions [3]. The reaction rate is influenced by both the structure of the alkyl halide (primary > secondary >> tertiary) and the leaving group ability (I⁻ > Br⁻ > Cl⁻) [3].

Research has demonstrated that the presence of the phenyl group in 1-phenylethanethiol can influence the reaction kinetics through both electronic and steric effects [16]. The aromatic ring can provide resonance stabilization to the thiolate anion, potentially enhancing its nucleophilic character. However, steric considerations may also play a role in determining the accessibility of the sulfur center to incoming electrophiles.

Solvent effects are particularly important in S-alkylation reactions. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are preferred as they solvate cations effectively while leaving the thiolate anion relatively unsolvated and thus more nucleophilic [14]. The use of protic solvents can lead to decreased reaction rates due to hydrogen bonding with the thiolate nucleophile.

Oxidative Coupling Reactions

Oxidative coupling reactions of 1-phenylethanethiol primarily involve the formation of disulfide bonds through controlled oxidation processes. These reactions can proceed through multiple mechanistic pathways depending on the oxidizing agent and reaction conditions employed [8] [10].

Two-electron oxidation pathway:

The most straightforward mechanism involves direct two-electron oxidation of two thiol molecules:

2 RSH + [O] → RS-SR + H₂O

This pathway is commonly observed with mild oxidizing agents such as iodine, hydrogen peroxide, or air oxygen in the presence of catalysts [8]. The reaction typically proceeds through the formation of sulfenic acid intermediates (RSOH), which rapidly condense with additional thiol molecules to form the disulfide product [8].

Radical-mediated pathway:

Alternative mechanisms involve one-electron oxidation to generate thiyl radicals:

RSH → RS- + H⁺ + e⁻

2 RS- → RS-SR

This pathway becomes dominant with stronger oxidizing agents or under photochemical conditions [11]. The thiyl radicals can exhibit complex reactivity patterns, including reactions with oxygen to form thiyl peroxyl radicals or with other thiols to form disulfide anion radicals [11].

Recent advances in oxidative coupling have introduced novel reagents such as sulfuryl fluoride (SO₂F₂) for efficient disulfide formation [17]. These reactions proceed through a distinctive two-step mechanism where SO₂F₂ is first attacked by the thiol under basic conditions, generating a highly reactive intermediate that is subsequently reduced by an additional thiol molecule to yield the disulfide product [17].

The reaction conditions significantly influence the mechanism and selectivity of oxidative coupling. pH control is crucial, as both the thiol pKa and the stability of oxidizing agents are pH-dependent [10]. Temperature effects can determine whether radical or ionic pathways predominate, with higher temperatures generally favoring radical mechanisms [18].

Metal Coordination Chemistry

The coordination chemistry of 1-phenylethanethiol with transition metals represents a rich area of reactivity that exploits the soft Lewis base character of sulfur [19] [20]. Thiolate ligands are classified as soft according to Pearson's Hard-Soft Acid-Base (HSAB) theory, making them particularly effective at coordinating to soft Lewis acid metal centers [20].

Coordination modes:

Thiolate ligands can adopt multiple coordination modes depending on the metal center and other ligands present:

- Terminal coordination: The thiolate binds to a single metal center through the sulfur atom

- Bridging coordination: The sulfur atom bridges two or more metal centers

- Chelating coordination: When additional donor atoms are present in the ligand framework

The metal-sulfur bond formation typically involves displacement of existing ligands or coordination to vacant sites on unsaturated metal complexes [19]. The bond strength and stability are influenced by the electronic properties of both the metal center and the thiolate ligand.

Electronic structure considerations:

Thiolates function as π-donor ligands, similar to alkoxides but with enhanced π-donation capability due to the larger size and lower electronegativity of sulfur [20]. This π-donation can lead to significant electronic communication between the ligand and metal center, influencing both the reactivity and spectroscopic properties of the resulting complexes.

Studies of transition metal thiolate complexes have revealed that the optical electronegativities of thiol ligands are typically around 2.4 [21]. This relatively low electronegativity contributes to the strong covalent character of metal-sulfur bonds and the enhanced stability of many thiolate complexes.

Transient cooperative ligand behavior:

Recent research has identified a novel mode of metal coordination involving thiols as "transient cooperative ligands" (TCLs) [19] [22]. In this approach, thiols such as 1-phenylethanethiol can reversibly coordinate to metal centers, enabling metal-ligand cooperation while maintaining the ability to dissociate and allow the parent catalyst to function independently [19].

The coordinative lability of thiol ligands under typical catalytic conditions allows for the establishment of dual catalytic systems where both thiol-coordinated and thiol-free metal species can coexist and promote different reactions simultaneously [22]. This behavior has enabled unique transformations such as controlled stereodivergent semihydrogenation of alkynes and enhanced base-free hydrogenation reactions [19].

Structure-Reactivity Relationships

Effect of the Phenyl Group on Thiol Reactivity

The presence of the phenyl group in 1-phenylethanethiol significantly influences the chemical reactivity compared to simple aliphatic thiols. These effects manifest through both electronic and steric mechanisms that modulate the nucleophilicity, acidity, and overall chemical behavior of the thiol functional group [13] [23].

Electronic effects:

The phenyl ring in 1-phenylethanethiol can interact with the thiol sulfur through both inductive and resonance mechanisms. The electron-withdrawing inductive effect of the aromatic ring increases the acidity of the thiol proton, making deprotonation more favorable compared to aliphatic thiols [13] [24]. This enhanced acidity is reflected in the lower pKa values typically observed for aromatic thiols relative to their aliphatic counterparts.

Computational studies examining the effect of aromatic substitution on thiol reactivity have demonstrated that phenyl substituents can significantly alter the electronic properties of the sulfur center [25]. The aromatic ring can provide resonance stabilization to the thiolate anion through conjugation, although this effect is primarily transmitted through space rather than through direct conjugation with the C-S bond.

Conformational considerations:

The conformational flexibility of 1-phenylethanethiol allows for intramolecular interactions between the aromatic ring and the thiol group. Spectroscopic studies have identified the presence of S-H⋯π hydrogen bonding interactions that can influence the conformational stability and reactivity of the molecule [26]. These weak intramolecular interactions can affect the accessibility of the sulfur center to incoming reagents and may modulate reaction kinetics.

Reactivity in metal coordination:

The aromatic nature of 1-phenylethanethiol influences its coordination behavior with metal centers. Comparative studies of aromatic versus aliphatic thiolate complexes have revealed distinct differences in mechanical and thermal stability [23]. Aromatic thiolates exhibit higher thermal desorption energies but lower mechanical rupture forces when coordinated to gold surfaces, indicating that the aromatic character affects the nature of the metal-sulfur interaction [23].

Research on self-assembled monolayers (SAMs) has shown that aromatic thiols, including phenyl-containing species, form more ordered structures on metal surfaces compared to aliphatic thiols [27] [28]. This enhanced organization is attributed to additional π-π stacking interactions between aromatic rings that supplement the primary metal-sulfur bonding [27].

Oxidation behavior:

The phenyl group significantly influences the oxidation chemistry of 1-phenylethanethiol. Aromatic thiols have been demonstrated to function as enhanced redox buffers compared to aliphatic thiols, with folding rates of disulfide-containing proteins increased by 4-23 times in the presence of aromatic thiols compared to standard aliphatic systems like glutathione [13].

The enhanced redox buffering capability is attributed to the electronic properties of the aromatic ring, which can stabilize intermediate oxidation states and facilitate electron transfer processes [13]. This property has practical implications for protein folding applications and bioconjugation reactions where controlled redox environments are required.

Comparison with Aliphatic Thiols

The comparison between 1-phenylethanethiol and aliphatic thiols reveals fundamental differences in reactivity patterns that stem from the distinct electronic and structural features of aromatic versus saturated carbon frameworks [13] [23] [24].

Nucleophilicity differences:

While both aromatic and aliphatic thiols exhibit high nucleophilicity compared to oxygen-based nucleophiles, systematic studies have revealed that aromatic thiols generally display enhanced nucleophilic character [13] [24]. This enhancement is attributed to the electron-withdrawing effect of the aromatic ring, which increases the stability of the thiolate anion and makes deprotonation more favorable.

Kinetic studies comparing aromatic and aliphatic thiols in nucleophilic substitution reactions have demonstrated that aromatic thiols react faster with electrophilic substrates [29]. The increased reactivity is particularly pronounced in reactions with electron-deficient electrophiles, where the enhanced nucleophilicity of aromatic thiolates provides a significant kinetic advantage.

Acidity comparisons:

A critical difference between 1-phenylethanethiol and aliphatic thiols lies in their relative acidities. Aromatic thiols consistently exhibit lower pKa values compared to their aliphatic counterparts [13] [24]. For comparison, while 1-phenylethanethiol has a pKa around 9.83-10.12 [5], simple aliphatic thiols like ethanethiol typically exhibit pKa values around 10.5-11.0 [30].

This increased acidity of aromatic thiols has practical implications for reaction conditions, as it allows for more efficient deprotonation under milder basic conditions. The enhanced acidity also influences the equilibrium between protonated and deprotonated forms under physiological conditions, with aromatic thiols showing higher percentages of the reactive thiolate form [24].

Mechanical and thermal properties:

Comparative studies of aromatic versus aliphatic thiol behavior on metal surfaces have revealed counterintuitive mechanical properties [23]. While aromatic thiols exhibit higher thermal desorption energies, indicating stronger interactions with metal surfaces, they simultaneously display lower mechanical rupture forces compared to aliphatic thiols [23].

This apparent contradiction is explained by different mechanochemical detachment mechanisms operating for aromatic and aliphatic systems [23]. The aromatic character leads to distinct electronic properties in the bond-stretching regime that influence how mechanical force is transmitted through the molecule.

Coordination chemistry differences:

In metal coordination environments, aromatic and aliphatic thiols exhibit distinct binding preferences and stabilities [27] [28]. Aromatic thiols show enhanced ability to form ordered structures through secondary π-π interactions, leading to more stable and organized coordination assemblies [27].

The coordination behavior is also influenced by the different electronic properties of aromatic versus aliphatic thiolates. Aromatic thiolates can participate in extended electronic communication with metal centers through their π-system, leading to distinct spectroscopic and electrochemical properties compared to aliphatic analogs [27] [28].

Biological activity comparisons:

Structure-activity relationship studies have revealed that the aromatic character of thiols can significantly influence their biological activity and selectivity [31] [32]. The aromatic ring provides additional molecular recognition elements that can enhance binding to biological targets and influence pharmacokinetic properties.

Olfactory studies comparing aromatic and aliphatic thiols have demonstrated that structural modifications in the aromatic framework can lead to dramatic changes in odor properties and threshold values [31]. These studies highlight the importance of aromatic character in determining the biological activity and sensory properties of thiol compounds.

Physical Description

XLogP3

Density

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 1417 companies. For more detailed information, please visit ECHA C&L website;

Of the 5 notification(s) provided by 1416 of 1417 companies with hazard statement code(s):;

H302 (93.79%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H373 (99.72%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard

Other CAS

6263-65-6

Wikipedia

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.